molecular formula C17H15N3O5 B5038330 3-(3-ethoxy-4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

3-(3-ethoxy-4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5038330
M. Wt: 341.32 g/mol
InChI Key: XHSNXJFDACIDPY-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring fused with phenyl groups substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-ethoxy-4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach is the cyclization of hydrazides with nitriles under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-(3-ethoxy-4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. The nitro group on the phenyl ring can undergo reduction to form an amine, which can then interact with biological targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazole

  • 5-(4-nitrophenyl)-1,2,4-oxadiazole

  • 3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Uniqueness: 3-(3-Ethoxy-4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole stands out due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of both ethoxy and methoxy groups on the phenyl ring, along with the nitro group, provides unique chemical properties that differentiate it from similar compounds.

Properties

IUPAC Name

3-(3-ethoxy-4-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-3-24-15-10-12(6-9-14(15)23-2)16-18-17(25-19-16)11-4-7-13(8-5-11)20(21)22/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSNXJFDACIDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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